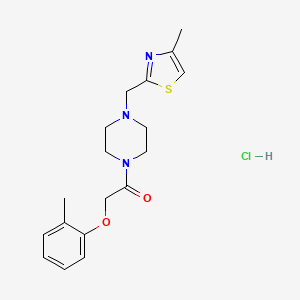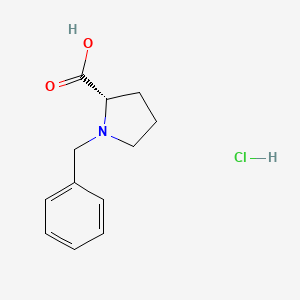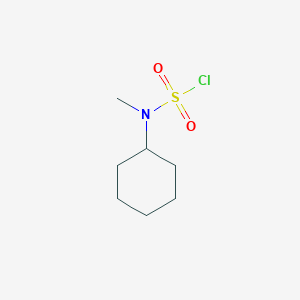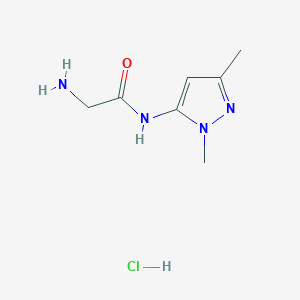
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonamides are a group of synthetic compounds that contain the sulfonamide chemical group . They are used in various fields, including medicinal chemistry and drug discovery.
Synthesis Analysis
The synthesis of new pyridines with a sulfonamide moiety can be achieved via a cooperative vinylogous anomeric-based oxidation mechanism . This process involves the use of a novel quinoline-based dendrimer-like ionic liquid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of new pyridines with a sulfonamide moiety involve a cooperative vinylogous anomeric-based oxidation mechanism .Aplicaciones Científicas De Investigación
Sulfonamide Inhibitors and Applications
Sulfonamide compounds, recognized for their antibacterial properties, have evolved to play significant roles in treating bacterial infections and conditions caused by other microorganisms. These compounds are utilized in various therapeutic areas beyond their traditional use, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in antiviral, anticancer, and Alzheimer's disease treatments. The versatility of sulfonamides underscores their continued importance in drug development, showcasing their application across a wide range of diseases including cancer, glaucoma, and inflammation (Gulcin & Taslimi, 2018).
Heterocyclic N-oxide Molecules in Drug Development
Heterocyclic N-oxide molecules, including those derived from pyridine, have demonstrated significant potential in organic synthesis, catalysis, and drug development. Their functionalities make them valuable in creating metal complexes, designing catalysts, and developing medicines with anticancer, antibacterial, and anti-inflammatory activities. This highlights the ongoing advancements in using heterocyclic compounds for medical applications, indicating the potential of related structures, such as N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide, in drug development (Li et al., 2019).
Environmental and Health Implications
The presence of sulfonamides in the environment, derived mainly from agricultural activities, poses potential hazards to human health by altering microbial populations. This environmental persistence calls for further research to understand the effects of such compounds on plant physiology and productivity, alongside their uptake, translocation, and metabolism in plants. This area of study indirectly relates to the scientific applications of sulfonamides by emphasizing the need to consider environmental and health impacts in their broader use (Baran et al., 2011).
Propiedades
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-11-4-6-12(7-5-11)20-14(17-18-19-20)10-16-23(21,22)13-3-2-8-15-9-13/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWQIDZVSCASEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2535887.png)

![Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2535890.png)







![2-Chloro-4-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2535904.png)
![methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether](/img/structure/B2535905.png)

